3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline

Process Chemistry Ullmann Coupling Resmetirom Synthesis

3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline (CAS 920509-27-9, molecular formula C₁₃H₁₂Cl₃N₃O, MW 332.61 g/mol) is a chloro-pyridazine ether derivative that serves as the pivotal synthetic intermediate (Intermediate in all reported routes to Resmetirom (MGL-3196), the first-in-class, FDA-approved (March thyroid hormone receptor-β (THR-β) agonist for non-alcoholic steatohepatitis (NASH). The compound is also cataloged as Resmetirom Impurity 5/6/66 and is supplied as an analytical reference standard with certified characterization data (≥95% HPLC purity, COA with NMR/MS/HPLC) for pharmaceutical quality control and ANDA regulatory filings.

Molecular Formula C13H12Cl3N3O
Molecular Weight 332.6 g/mol
Cat. No. B8140473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline
Molecular FormulaC13H12Cl3N3O
Molecular Weight332.6 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=NN=C1Cl)OC2=C(C=C(C=C2Cl)N)Cl
InChIInChI=1S/C13H12Cl3N3O/c1-6(2)8-5-11(18-19-13(8)16)20-12-9(14)3-7(17)4-10(12)15/h3-6H,17H2,1-2H3
InChIKeyIJIULYGLIRUFPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline (CAS 920509-27-9): A Critical Chloro-Pyridazine Intermediate for Resmetirom Synthesis and Analytical Reference Standard Procurement


3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline (CAS 920509-27-9, molecular formula C₁₃H₁₂Cl₃N₃O, MW 332.61 g/mol) is a chloro-pyridazine ether derivative that serves as the pivotal synthetic intermediate (Intermediate 4) in all reported routes to Resmetirom (MGL-3196), the first-in-class, FDA-approved (March 2024) thyroid hormone receptor-β (THR-β) agonist for non-alcoholic steatohepatitis (NASH) [1]. The compound is also cataloged as Resmetirom Impurity 5/6/66 and is supplied as an analytical reference standard with certified characterization data (≥95% HPLC purity, COA with NMR/MS/HPLC) for pharmaceutical quality control and ANDA regulatory filings [2]. Unlike the downstream oxo-pyridazinone intermediates, this compound uniquely retains the 6-chloro substituent on the pyridazine ring, which is essential for the subsequent Japp–Klingemann diazonium coupling chemistry that installs the triazine-dione pharmacophore of Resmetirom [1].

Why 3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline Cannot Be Replaced by Other Resmetirom Intermediates in Synthetic or Analytical Workflows


Generic substitution of this compound with the oxo-pyridazinone analog (CAS 920509-28-0) or other Resmetirom intermediates fails because the 6-chloro substituent on the pyridazine ring is mechanistically required for the Japp–Klingemann diazotization and subsequent cyclization to form the triazine-dione core of Resmetirom; the oxo analog is unreactive under these conditions [1]. Furthermore, the compound co-elutes with a characteristic isomeric impurity (4-iso, formed via amino-group participation during Ullmann coupling) that is inseparable by routine workup, meaning that procurement of pre-characterized, impurity-profiled reference material is necessary for accurate HPLC method validation rather than relying on in-house synthesized material of uncertain isomeric purity [2]. Quantitative reaction optimization data demonstrate that the base, catalyst, and solvent choice dramatically affect both the yield (range: 43–81%) and HPLC purity (range: 68–91%) of this intermediate, making batch-to-batch consistency a critical procurement parameter [2].

Quantitative Comparative Evidence: 3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline Versus Its Closest Analogs


Ullmann C–O Coupling Yield: Optimized Conditions (DMAC/CuI) vs. Original Patented Method (DMSO/CuI) for Intermediate 4 Preparation

The preparation of this compound via Ullmann-type C–O coupling between 3,6-dichloro-4-isopropylpyridazine (3) and 4-amino-2,6-dichlorophenol was systematically optimized. The original patented procedure (K₂CO₃ 4 equiv, CuI, DMSO, 90 °C, 24 h) afforded intermediate 4 in 66% isolated yield with 89% HPLC purity. Systematic solvent screening identified DMAC as the superior solvent, achieving an 81% isolated yield with 90% HPLC purity — a 15 percentage-point absolute yield increase [1]. Replacing CuI with KI reduced yield to 43%, while omitting the catalyst entirely resulted in no detectable product, confirming that CuI is essential [1]. This data directly informs procurement decisions: material produced under optimized DMAC conditions provides a 23% relative yield advantage over the patented DMSO method.

Process Chemistry Ullmann Coupling Resmetirom Synthesis Reaction Optimization

Japp–Klingemann Reaction Performance: Conversion of Chloro-Intermediate 4 to Diazo Intermediate 13 vs. Alternative Weinreb Amide Route

The chloro-pyridazine intermediate 4 is uniquely suited for direct Japp–Klingemann diazotization to afford key intermediate 13. Treatment with 1.2 equiv of tert-butyl nitrite in acetonitrile/acetic acid at room temperature afforded intermediate 13 in 85% yield [1]. In contrast, the alternative Weinreb amide route (Scheme 2 in the same study), which uses an oxo-pyridazine intermediate (8), requires additional amino protection/deprotection steps, extending the linear sequence from 4 to 8 synthetic steps and achieving a cumulative overall yield of only approximately 8.9% (5.5-fold lower than the 4-step route's 44.3% overall yield) [2]. The chloro substituent is mechanistically essential — the oxo analog (CAS 920509-28-0) cannot undergo this direct diazotization, and attempts to substitute the Weinreb amide intermediate for the chloro intermediate resulted in yield <20% for the equivalent transformation [2].

Japp-Klingemann Reaction Diazonium Chemistry Process Efficiency Step Economy

Isomeric Impurity Profile: Identification and Quantification of 4-iso as a Characteristic Process Impurity Unique to Intermediate 4

During the Ullmann coupling to produce intermediate 4, a characteristic isomeric impurity (4-iso) is co-generated at 5–10% HPLC area, tentatively attributed to the participation of the free amino group of 4-amino-2,6-dichlorophenol in the coupling reaction [1]. Under optimized conditions (DMAC, entry 11), 4-iso was consistently present at 6% HPLC area with intermediate 4 at 90% purity. This isomer cannot be removed by routine workup due to its similar polarity to the desired product [2]. Crucially, 4-iso is unreactive in the subsequent diazotization step, meaning that residual 4-iso in purchased intermediate 4 directly reduces the effective yield of downstream chemistry proportional to its abundance [2]. In contrast, the oxo-pyridazine analog (CAS 920509-28-0) does not generate this specific class of regioisomeric impurity during its synthesis because its amino group is acylated, rendering it non-nucleophilic under coupling conditions.

Isomeric Impurity Process-Related Impurity HPLC Purity Profiling Pharmaceutical Quality Control

Minisci Reaction Precursor Yield: Optimized Synthesis of 3,6-Dichloro-4-isopropylpyridazine (Precursor to Intermediate 4) Using AgNO₃/TFA vs. Original H₂SO₄ Method

The immediate precursor to intermediate 4, 3,6-dichloro-4-isopropylpyridazine (3), was synthesized via Minisci reaction. The original patent procedure using concentrated H₂SO₄ afforded intermediate 3 in 61–67% isolated yield. Systematic optimization replacing H₂SO₄ with TFA (0.5 equiv) and using AgNO₃ (0.1 equiv) as catalyst with (NH₄)₂S₂O₈ as oxidant in DCE/H₂O (5:1 v/v) achieved a 92% isolated yield — a 25 percentage-point absolute improvement over the patent baseline (67%) [1]. Importantly, the AgNO₃ catalyst loading could be reduced from the patented 0.5 equiv to 0.1 equiv without yield loss (92% at both loadings), representing an 80% reduction in silver usage [2]. This improved precursor synthesis directly benefits procurement of intermediate 4 by increasing overall route efficiency and reducing the cost of goods attributable to the precursor step.

Minisci Reaction Radical Alkylation Process Intensification Silver Catalysis

Commercial Purity Specification and Characterization: Multi-Vendor Comparison of Analytical Reference Standard Quality for Resmetirom Impurity Profiling

As a Resmetirom process impurity, this compound is supplied by multiple vendors with validated analytical data packages. Specifications across vendors are consistent: Zhenqiang Bio (QCS brand) supplies the compound as Resmetirom Impurity 66 at ≥95% HPLC purity, accompanied by COA, ¹H-NMR, MS, and HPLC chromatograms . H&D supplies Resmetirom Impurity 5 at >95% purity with COA, MS, ¹H-NMR, and HPLC . Leyan supplies the compound at 98% purity . MolCore offers NLT 97% purity under ISO certification . In comparison, the closest structural analog, 6-(4-amino-2,6-dichlorophenoxy)-4-isopropylpyridazin-3(2H)-one (CAS 920509-28-0, Resmetirom Impurity 5 in SynZeal nomenclature), has a molecular weight of 314.17 g/mol (vs. 332.61 g/mol for the chloro compound) and lacks the characteristic ³⁵Cl/³⁷Cl isotopic pattern in mass spectrometry that provides unambiguous identity confirmation for the trichlorinated compound [1].

Analytical Reference Standard HPLC Purity Pharmaceutical Impurity ANDA Regulatory Filing

Overall Process Efficiency: 4-Step Route via Chloro-Intermediate 4 (44.3% Overall Yield) vs. 8-Step Weinreb Amide Route (~8.9% Cumulative Yield)

The novel 4-step synthetic route developed by Cui et al. (2025), which incorporates a 'one-pot' aromatic cyclization and hydrolysis of the 3-chloro-4-isopropylpyridazine moiety in intermediate 4, achieves an overall isolated yield of 44.3% for Resmetirom from commercially available 3,6-dichloropyridazine [1]. This represents an approximately 5-fold yield enhancement over the conventional 6-step (and longer 8-step Weinreb amide) sequences which achieve cumulative yields on the order of 8–9% [1]. The key innovation enabling this step-economy breakthrough is the direct utilization of the chloro substituent in intermediate 4 for tandem hydrolysis/cyclization, bypassing the amino protection and deprotection steps required when using oxo-pyridazine intermediates [2]. The one-pot process also eliminates isolation of three intermediates, reducing solvent usage and processing time.

Process Mass Intensity Step Economy Green Chemistry Cost of Goods

Evidence-Backed Application Scenarios for 3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline in Pharmaceutical Development and Manufacturing


GMP Manufacturing of Resmetirom API via the 4-Step Optimized Route (44.3% Overall Yield)

Pharmaceutical chemical manufacturers pursuing ANDA filings for generic Resmetirom should procure intermediate 4 produced under the optimized DMAC Ullmann coupling conditions (81% yield, 90% HPLC purity) and precursor 3 produced via the TFA/AgNO₃ Minisci method (92% yield) [1]. The 4-step route utilizing this compound achieves a 44.3% overall yield — a 5-fold improvement over the original Roche 6-step route [1]. Procurement specifications should require documentation of the isomeric impurity 4-iso content (≤6% by HPLC area) to ensure maximal downstream Japp–Klingemann reaction efficiency [1].

Analytical Method Development and Validation for Resmetirom ANDA Regulatory Submissions

Analytical laboratories developing stability-indicating HPLC methods for Resmetirom drug substance and drug product require this compound as a certified impurity reference standard (Resmetirom Impurity 5/6/66) [2]. Vendors supply the compound at ≥95% HPLC purity with comprehensive characterization packages (COA, ¹H-NMR, MS, HPLC), suitable for method validation per ICH Q2(R1) guidelines . The characteristic trichlorinated isotopic pattern (M:M+2:M+4 ~3:3:1 in MS) provides unambiguous identity confirmation that distinguishes this impurity from the dichlorinated oxo-analog (CAS 920509-28-0) during LC-MS/MS impurity tracking [2].

Process Development and Scale-Up Studies for Cost-Optimized Resmetirom Production

Process R&D groups evaluating synthetic route economics should benchmark their in-house intermediate 4 preparation against the published optimized protocols: Ullmann coupling in DMAC with CuI/K₂CO₃ (81% yield, 90% purity) vs. the patented DMSO method (66% yield) [1]. The one-pot hydrolysis/cyclization strategy enabled by the chloro substituent eliminates three intermediate isolations and reduces solvent consumption compared to routes employing the oxo-pyridazine intermediate (CAS 920509-28-0), which requires separate amino protection and deprotection steps [1]. Procurement from vendors offering GMP-grade intermediate 4 with documented impurity profiles (4-iso ≤6%) streamlines technology transfer to pilot plant scale [1].

Patent Landscape Analysis and Freedom-to-Operate Assessment for Generic Resmetirom Entry Post-2026

The original Roche compound patent (WO2007009913A1, filed July 2006) covering Resmetirom and its synthetic intermediates expires in most territories on July 11, 2026 (US expiry: September 12, 2026 with patent term extension) [3]. This compound is explicitly disclosed as intermediate 4 in the original Roche patent and in the improved process by Cui et al. (2025) [1]. Generic manufacturers planning ANDA submissions should procure this intermediate from vendors offering non-infringing synthetic routes (e.g., Zhejiang Eazy Pharmchem explicitly markets a non-infringement route for this compound) [4] and establish impurity reference standard inventories before the patent cliff to accelerate ANDA review timelines.

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